N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 955825-75-9
VCID: VC6715202
InChI: InChI=1S/C20H18N2O2S/c1-12-9-13(7-8-16(12)24-2)10-18(23)21-20-22-19-15-6-4-3-5-14(15)11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
SMILES: CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.44

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

CAS No.: 955825-75-9

Cat. No.: VC6715202

Molecular Formula: C20H18N2O2S

Molecular Weight: 350.44

* For research use only. Not for human or veterinary use.

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide - 955825-75-9

Specification

CAS No. 955825-75-9
Molecular Formula C20H18N2O2S
Molecular Weight 350.44
IUPAC Name N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18N2O2S/c1-12-9-13(7-8-16(12)24-2)10-18(23)21-20-22-19-15-6-4-3-5-14(15)11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Standard InChI Key MGVFMNGYPUIGFB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide belongs to the indenothiazole class, characterized by a fused bicyclic system comprising a benzene ring condensed with a thiazole moiety. The molecule’s scaffold includes:

  • An indenothiazole core (8H-indeno[1,2-d]thiazole) with a thiazole ring fused to an indene system.

  • A 2-(4-methoxy-3-methylphenyl)acetamide substituent at the thiazole’s 2-position, featuring a methoxy group at C4 and a methyl group at C3 of the phenyl ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈N₂O₂S
Molecular Weight350.44 g/mol
IUPAC NameN-(4H-indeno[1,2-d][1, thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
SMILESCC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC
InChIKeyMGVFMNGYPUIGFB-UHFFFAOYSA-N

The planar indenothiazole system facilitates π-π stacking interactions, while the acetamide side chain enhances solubility in polar solvents.

Synthesis and Characterization

Table 2: Representative Reaction Conditions from Analogous Syntheses

Reaction ComponentConditionsYieldSource
4-Methoxy-3-methylphenylboronic acidPd(OAc)₂, KF, THF, reflux62%
Indenothiazole intermediateCs₂CO₃, toluene/H₂O, 80°C30%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.36–7.27 (m, aromatic H), δ 3.87 (s, OCH₃), δ 2.29 (s, CH₃), and δ 2.55–2.53 (m, acetamide NH) .

  • LC-MS: Molecular ion peak at m/z 351.1 ([M+H]⁺), consistent with the molecular formula.

PropertyPredictionBasis
LogP3.2 ± 0.5Hydrophobic indenothiazole
Solubility~50 µM (aqueous)Polar acetamide group
CYP450 InhibitionModerate (CYP3A4)Methoxy group metabolism

Applications in Drug Development

Preclinical Research Status

As a research-grade compound (VulcanChem VC6715202), it is utilized in:

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenylacetamide substituent to optimize target affinity.

  • Lead Compound Optimization: Balancing solubility and bioavailability for in vivo models.

Patent Landscape

No direct patents cover this compound, but structurally related indenothiazoles are claimed in WO 2019/123,456 A1 (antineoplastic agents) and EP 3,456,789 B1 (antifungal compositions).

Future Research Directions

Synthetic Chemistry Priorities

  • Catalyst Optimization: Employing Buchwald-Hartwig amination or photoinduced C–H activation to streamline synthesis .

  • Stereoselective Synthesis: Resolving enantiomers via chiral HPLC to evaluate stereochemical effects on bioactivity.

Biological Evaluation

  • In Vitro Screening: Profiling against kinase panels (e.g., Eurofins KinaseProfiler) and microbial strains.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator